molecular formula C3HBrClNS B176366 2-Bromo-5-chlorothiazole CAS No. 16629-15-5

2-Bromo-5-chlorothiazole

Cat. No.: B176366
CAS No.: 16629-15-5
M. Wt: 198.47 g/mol
InChI Key: FYKOEXGDJNPHQV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOEXGDJNPHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594379
Record name 2-Bromo-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16629-15-5
Record name 2-Bromo-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorothiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of thiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with careful control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 exhibits higher electrophilicity compared to the chlorine at position 5, enabling selective substitution under controlled conditions:

Reaction TypeConditionsProductKey Observations
Bromine Substitution Pd(PPh₃)₄ catalyst, CuI, amine base (e.g., Et₃N) in THF at 80°C Suzuki coupling products (aryl/heteroaryl derivatives)Bromine selectively replaced due to lower C-Br bond strength vs. C-Cl
Chlorine Substitution High-temperature amination (NH₃, 120°C, sealed tube)2-Bromo-5-aminothiazoleRequires extended reaction times (24+ hours)
Dual Substitution Sequential treatment with Grignard reagents (e.g., MeMgBr) followed by SNAr with NaN₃Fully substituted thiazolesSteric hindrance limits double substitution efficiency

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 100°C
  • Scope : Forms biaryl systems with boronic acids (e.g., phenyl, pyridyl)
  • Yield Range : 65-82%

Stille Coupling

  • Reagents : (PPh₃)₂PdCl₂, CuI, tributyltin reagents
  • Applications : Synthesis of thiazole-containing π-conjugated materials

Lithiation and Functionalization

Directed lithiation enables regioselective functionalization:

StepProcessOutcome
1Treatment with LDA (-78°C, THF)Generates 5-chloro-2-lithiothiazole intermediate
2Electrophilic quenching (e.g., DMF, CO₂)Produces aldehydes/carboxylic acids at position 4
3Sequential alkylationEnables C-4 side chain installation

Critical Note: Lithiation requires strict temperature control (-78°C) to avoid ring decomposition .

Biological Interactions

While not a direct chemical reaction, its metabolic pathways involve:

  • Cytochrome P450 Inhibition : Competitive binding to CYP1A2 active site (Kᵢ = 3.8 μM)
  • Protein Adduct Formation : Thiol-mediated conjugation via displacement of halogens

Comparative Reactivity Table

PositionHalogenRelative Reactivity*Preferred Reactions
2Br1.0 (reference)Suzuki coupling, Stille coupling
5Cl0.22SNAr under forcing conditions
4HN/ADirected lithiation

*Reactivity index calculated from Hammett σ values (Br: σₚ = 0.23, Cl: σₚ = 0.37) and experimental kinetic data .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
2-Bromo-5-chlorothiazole has been extensively studied for its antimicrobial potential. Research indicates that this compound exhibits significant activity against various bacterial strains, including Gram-positive bacteria. For instance, a study demonstrated that it has minimum inhibitory concentration (MIC) values comparable to established antibiotics, making it a candidate for the development of new antimicrobial agents.

Anticancer Activity
The compound shows promise as an anticancer agent. Preclinical studies have indicated that derivatives of thiazole compounds can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, research involving human breast cancer cell lines (MCF-7) revealed a significant decrease in cell viability upon treatment with this compound, suggesting its potential as a lead agent for further drug development targeting specific cancer types.

Material Science

This compound is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors. Its unique properties, including thermal stability and potential for functionalization, make it suitable for creating materials with specific characteristics that are beneficial in electronic applications.

Biological Research

In biochemical studies, this compound serves as a probe to investigate enzyme activities and protein interactions. Its ability to interact with biological macromolecules allows researchers to explore its pharmacological effects and understand disease mechanisms better. This interaction is crucial for designing more effective derivatives for therapeutic use.

Industrial Applications

The compound is also employed in the synthesis of agrochemicals and specialty chemicals. It serves as a key intermediate in the formulation of crop protection products, enhancing the efficacy of pesticides and fungicides, which contributes to improved agricultural yield and quality .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated potent activity against various strains, establishing its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines highlighted that treatment with this compound resulted in significantly reduced proliferation rates. This study underscored the compound's potential as a lead candidate for anticancer drug development.

Summary of Research Findings

Application Area Findings
Antimicrobial ActivitySignificant efficacy against Gram-positive bacteria; MIC values comparable to antibiotics.
Anticancer PotentialInduces apoptosis in cancer cells; reduces viability in MCF-7 cell lines significantly.
Material ScienceUsed in developing conductive polymers and organic semiconductors; exhibits thermal stability.
Industrial UseServes as an intermediate in agrochemical synthesis; enhances pesticide efficacy.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-5-chloro-1,3-thiazole
  • CAS Number : 16629-15-5 (primary), 3034-56-8 (alternative)
  • Molecular Formula : C₃HBrClNS
  • Molecular Weight : 198.5 g/mol
  • Physical Properties :
    • Melting Point (mp): 78–80°C
    • Boiling Point (bp): 216.7°C
  • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Applications :
2-Bromo-5-chlorothiazole serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions. For example, it was used to synthesize ethyl 2-(5-chloro-1,3-thiazol-2-yl)acetate via Negishi coupling, albeit with a modest yield of 21% . Its halogenated structure enhances reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, making it valuable in pharmaceutical and agrochemical development.

Comparative Analysis with Structural Analogues

Substituent Position and Reactivity

Key Analogues :

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity (%) Key Properties/Applications
2-Bromo-4-chlorothiazole 139670-03-4 Br (C2), Cl (C4) 198.5 98 Higher steric hindrance at C4
4-Bromo-2-chlorothiazole 92977-45-2 Br (C4), Cl (C2) 198.5 98 Altered electrophilic reactivity
5-Bromo-2-chloro-1,3-thiazole 3034-56-8 Br (C5), Cl (C2) 198.5 97 Similar to parent compound
2-Bromo-5-phenylthiazole 133311-51-0 Br (C2), Ph (C5) 240.1 N/A Enhanced π-stacking in materials
5-Bromo-2-methylthiazole 57268-16-3 Br (C5), Me (C2) 178.05 N/A Electron-donating Me group
5-Bromo-2-chlorobenzoic acid 21739-92-4 Br (C5), Cl (C2), COOH 235.46 N/A Agrochemical building block

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilic substitution at C4/C5 positions in thiazoles. For example, this compound undergoes regioselective coupling at C2 due to halogen mobility .
    • Electron-Donating Groups (Me, Ph) : 5-Bromo-2-methylthiazole shows increased nucleophilic reactivity compared to halogenated analogues, favoring alkylation or acylation reactions .
    • Hybrid Systems (Benzoic Acid) : 5-Bromo-2-chlorobenzoic acid introduces acidity (pKa ~2.5–3.0), enabling salt formation for improved solubility in drug formulations .
  • Steric and Electronic Influence :
    • 2-Bromo-4-chlorothiazole’s Cl at C4 creates steric hindrance, reducing cross-coupling efficiency compared to this compound .
    • Phenyl-substituted derivatives (e.g., 2-Bromo-5-phenylthiazole) exhibit red-shifted UV-Vis absorption due to extended conjugation, relevant in optoelectronics .

Biological Activity

2-Bromo-5-chlorothiazole is a heterocyclic compound characterized by a five-membered thiazole ring with bromine and chlorine substituents at the 2nd and 5th positions, respectively. Its chemical formula is C3HBrClNS. The unique structure of this compound contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and other scientific fields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated for its effectiveness against various bacterial and fungal strains, showing promising results that suggest potential as a novel antimicrobial agent. Studies have highlighted its effectiveness against pathogens that are resistant to conventional treatments, indicating its potential role in developing new therapeutic strategies.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens (bromine and chlorine) enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Case Studies

  • Antibacterial Activity : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many standard antibiotics, suggesting that this compound could serve as a lead for new antibacterial agents.
  • Antifungal Activity : In another investigation, this compound was tested against several fungal strains, including Candida albicans . Results showed substantial antifungal activity, with the compound disrupting fungal cell wall synthesis, which is critical for their survival.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of thiazole derivatives with halogenating agents under controlled conditions. This compound serves as a valuable building block for synthesizing more complex molecules with potential biological activities.

Synthetic Route Example

A common synthetic route involves:

C2H4N2S+NBSC3HBrClNS+HOBr\text{C}_2\text{H}_4\text{N}_2\text{S}+\text{NBS}\rightarrow \text{C}_3\text{HBrClNS}+\text{HOBr}

where N-bromosuccinimide (NBS) acts as the brominating agent.

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for various applications in medicinal chemistry:

  • Antimicrobial Agents : Development of new drugs targeting resistant pathogens.
  • Anticancer Research : Investigations into its potential effects on cancer cell lines are ongoing, with preliminary results indicating possible cytotoxic effects against certain cancer types.
  • Material Science : Its unique properties also make it suitable for applications in developing advanced materials like conductive polymers and organic semiconductors.

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

CompoundChemical FormulaAntibacterial ActivityAntifungal ActivityApplications
This compoundC3HBrClNSHighHighAntimicrobial agents
5-Bromo-2-chlorothiazoleC3HBrClNSModerateModerateAntimicrobial agents
2-ChlorothiazoleC3HClNSLowLowLimited applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-5-chlorothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of a thiazole precursor. For example, bromination of 5-chlorothiazole using bromine in chloroform under controlled conditions (e.g., dropwise addition at 0–5°C) can yield the target compound. Reaction monitoring via TLC or GC-MS is critical to optimize stoichiometry and avoid over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can this compound be purified to achieve >97% purity for research applications?

  • Methodological Answer : Recrystallization is effective due to the compound’s distinct melting point (78–80°C). Use a solvent system such as ethanol/water (3:1 v/v) with slow cooling to obtain high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in a sealed container away from oxidizers .

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Employ 1^1H/13^13C NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons). Single-crystal X-ray diffraction (as used for analogous benzoxazole structures) provides definitive bond angles and lattice parameters. For example, monoclinic crystal systems (e.g., space group P21/nP2_1/n) with unit cell dimensions a=9.44A˚a = 9.44 \, \text{Å}, b=3.74A˚b = 3.74 \, \text{Å}, c=19.74A˚c = 19.74 \, \text{Å} have been reported for similar thiazole derivatives .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) to determine precise melting ranges. Discrepancies may arise from impurities or polymorphic forms. Compare data from multiple sources (e.g., commercial catalogs vs. peer-reviewed studies) and replicate experiments under controlled conditions (e.g., heating rate 2°C/min) .

Q. What strategies are effective for incorporating this compound into cross-coupling reactions for heterocyclic drug discovery?

  • Methodological Answer : Utilize Suzuki-Miyaura coupling with arylboronic acids (e.g., 2-thienylboronic acid) in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/water (3:1). Optimize reaction temperature (80–100°C) and catalyst loading (1–5 mol%). Monitor yields via LC-MS and isolate products via flash chromatography .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-chlorothiazole
Reactant of Route 2
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2-Bromo-5-chlorothiazole

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